(R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate
CAS No.: 717927-58-7
Cat. No.: VC3287116
Molecular Formula: C13H25N3O2
Molecular Weight: 255.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 717927-58-7 |
|---|---|
| Molecular Formula | C13H25N3O2 |
| Molecular Weight | 255.36 g/mol |
| IUPAC Name | tert-butyl (3R)-3-piperazin-1-ylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3/t11-/m1/s1 |
| Standard InChI Key | HCNFKJFDUHUDTA-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)N2CCNCC2 |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2 |
Introduction
Chemical Identity and Properties
Structural Characteristics
(R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate possesses a unique chemical architecture characterized by multiple nitrogen-containing heterocycles. The central pyrrolidine ring features an R-configuration at the C3 position, which establishes the compound's specific three-dimensional arrangement. At this stereogenic center, a piperazine ring is attached as a substituent, while the pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This arrangement creates a molecule with multiple basic nitrogen centers and specific spatial orientation that likely influences its receptor binding properties and potential biological activities .
The compound can be represented through various chemical notations that precisely define its structure. Its complete IUPAC name is tert-butyl (3R)-3-piperazin-1-ylpyrrolidine-1-carboxylate, which clearly indicates both its structural components and stereochemistry. For computational and database purposes, the compound can be represented by its unique InChI string (InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3/t11-/m1/s1) and InChIKey (HCNFKJFDUHUDTA-LLVKDONJSA-N) . The simplified molecular-input line-entry system (SMILES) notation, CC(C)(C)OC(=O)N1CCC@HN2CCNCC2, provides another standardized representation of the molecule's structure .
Physical and Chemical Properties
The physicochemical profile of (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate reflects its hybrid nature, combining lipophilic and hydrophilic elements. With a molecular weight of 255.36 g/mol, the compound falls within the range considered favorable for oral bioavailability according to Lipinski's rule of five. The presence of multiple nitrogen atoms (three in total) provides several hydrogen bond acceptor sites, while the secondary amine in the piperazine ring can function as a hydrogen bond donor .
The compound's structure suggests moderate lipophilicity due to the tert-butyl group, balanced by the hydrophilicity contributed by the nitrogen-containing heterocycles. This balanced lipophilicity/hydrophilicity profile potentially enhances the compound's ability to cross biological membranes while maintaining sufficient water solubility. The presence of basic nitrogen atoms in both the pyrrolidine and piperazine rings means the compound can accept protons to form various salt derivatives, which can significantly alter its solubility and pharmacokinetic properties .
The tert-butyloxycarbonyl protecting group on the pyrrolidine nitrogen is acid-labile, which provides a valuable handle for further synthetic modifications. This protecting group strategy is commonly employed in peptide synthesis and medicinal chemistry to mask reactive amino groups during multi-step synthetic sequences.
Isomeric Forms and Salt Derivatives
The stereochemistry of (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate plays a crucial role in its chemical identity and potential biological activity. The R-configuration at the C3 position of the pyrrolidine ring creates a specific three-dimensional arrangement that distinguishes it from its S-enantiomer. This stereochemical feature is particularly important in the context of biological interactions, as many receptors and enzymes exhibit high degrees of stereoselectivity .
The compound can form various salt derivatives that alter its physicochemical properties. The hydrochloride salt, tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride (CAS: 2703749-24-8), has a molecular formula of C13H26ClN3O2 and a molecular weight of 291.82 g/mol . This salt formation occurs at the basic nitrogen of the piperazine ring, neutralizing the charge and typically improving water solubility compared to the free base form. The hydrochloride salt provides advantages for pharmaceutical formulations, including enhanced stability and improved dissolution properties in aqueous media .
Another important derivative is the dihydrochloride salt, which forms when both the piperazine and pyrrolidine nitrogen atoms are protonated. This dihydrochloride form further enhances water solubility, which can be beneficial for certain pharmaceutical applications where aqueous solubility is critical for bioavailability.
Synthesis Methods and Chemical Reactivity
Structure Optimization Strategies
Structure optimization of (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate focuses on enhancing desired properties such as receptor selectivity, metabolic stability, and pharmacokinetic profile. Several modification strategies can be employed to achieve these goals.
One approach involves modifications of the piperazine ring, such as introducing substituents at various positions or replacing it with bioisosteric heterocycles like diazepanes, diazabicyclooctanes, or triazepanes. These modifications can alter the basicity, hydrogen bonding properties, and three-dimensional shape of the molecule, potentially leading to improved biological activity.
Another strategy involves replacement of the tert-butyloxycarbonyl group with alternative functionalities such as acetyl, sulfonyl, or various carbamates. Such modifications could influence the compound's lipophilicity, metabolic stability, and binding properties to target receptors.
Exploration of stereochemical variants, including the S-enantiomer or diastereomers with additional stereogenic centers, could provide valuable structure-activity relationship data. Such studies might reveal whether the R-configuration is indeed optimal for the desired biological activity or if alternative stereochemical arrangements might offer improved properties .
Biological Activity and Applications
Receptor Interactions
The structural features of (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate suggest potential interactions with various biological targets, particularly in the central nervous system. The compound's piperazine moiety is a common structural element in many psychoactive drugs and neurotransmitter receptor ligands. This structural similarity indicates potential interactions with serotonin, dopamine, or other neurotransmitter receptors, which could explain its interest in medicinal chemistry research.
The compound's stereochemistry at the C3 position likely plays a crucial role in receptor binding, as biological receptors often exhibit high degrees of stereoselectivity. The R-configuration may provide optimal spatial arrangement for interactions with specific receptor binding pockets, influencing both binding affinity and functional selectivity.
The presence of multiple basic nitrogen atoms in the molecule suggests the potential for interaction with acidic residues in receptor binding sites through ionic bonding or hydrogen bonding interactions. Additionally, the lipophilic tert-butyl group might engage in hydrophobic interactions within receptor binding pockets, further contributing to binding affinity.
Structure-Activity Relationships
Understanding the relationship between the structure of (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate and its biological activity is crucial for rational drug design. Several structural features likely contribute to the compound's activity profile.
The stereochemistry at the C3 position of the pyrrolidine ring creates a specific three-dimensional arrangement that may be critical for proper alignment with receptor binding sites. Comparison with the S-enantiomer would provide valuable information about the importance of this stereochemical feature for biological activity .
The distance and spatial relationship between the basic nitrogen atoms in the piperazine and pyrrolidine rings likely influence the compound's ability to interact with specific receptor subtypes. These nitrogen atoms can serve as hydrogen bond acceptors or form ionic interactions with complementary residues in receptor binding pockets.
The tert-butyloxycarbonyl group, while often used as a protecting group in synthesis, may also contribute to the compound's biological activity by providing lipophilicity and potentially engaging in hydrophobic interactions with receptor binding sites. Replacement of this group with alternative functionalities could yield derivatives with altered receptor selectivity profiles.
Related Compounds and Comparative Analysis
Structural Analogs
Several compounds share structural similarities with (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate, providing valuable context for understanding its properties and potential applications. These structural analogs include both stereoisomers and compounds with modified functional groups.
The S-enantiomer, (S)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate, represents the most direct comparison, differing only in the configuration at the C3 position. Comparison of these enantiomers would reveal the importance of stereochemistry for biological activity and receptor selectivity.
Another related compound is tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, which features a similar protected nitrogen heterocycle but with a different ring system. This structural variation could provide insights into the importance of ring size and geometry for biological activity.
The compound tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate represents a simplified analog where the piperazine ring is replaced by a methylamino group. This modification reduces the number of basic centers and alters the three-dimensional shape of the molecule, potentially affecting receptor binding properties.
A comparison of these structural analogs is summarized in the following table:
| Compound Name | Structural Difference | Potential Effect on Activity |
|---|---|---|
| (S)-tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate | Opposite stereochemistry at C3 | Altered receptor binding orientation |
| tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Different ring system | Changed conformational flexibility |
| tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | Simplified amine substituent | Reduced number of basic centers |
| (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate | Different nitrogen substitution pattern | Altered hydrogen bonding properties |
Salt Forms and Derivatives
The formation of salt derivatives significantly impacts the physicochemical properties of (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate, particularly its solubility, stability, and bioavailability. These salt forms represent important variants of the parent compound with potential advantages for specific applications .
The hydrochloride salt, tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride (CAS: 2703749-24-8), has a molecular weight of 291.82 g/mol and formula C13H26ClN3O2. This salt form typically exhibits enhanced water solubility compared to the free base, making it potentially more suitable for aqueous formulations or applications requiring dissolution in physiological media .
The dihydrochloride salt form, with two chloride counterions neutralizing both basic nitrogens, would further enhance water solubility while reducing lipophilicity. This modification could be advantageous for applications requiring high concentrations in aqueous solutions.
Other potential derivatives include various protected or functionalized forms of the piperazine nitrogen. These derivatives could serve as protected intermediates in synthetic sequences or as modified analogs with altered pharmacological properties.
Pharmacophore Features
The pharmacophore of (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate encompasses the essential structural features responsible for its biological activity. Understanding these features is crucial for rational drug design and optimization.
Key pharmacophore elements likely include the basic nitrogen atoms in both the piperazine and pyrrolidine rings, which can interact with complementary acidic residues in receptor binding sites. The spatial arrangement of these nitrogen atoms, determined by the ring systems and the R-configuration at C3, creates a specific three-dimensional binding motif.
The carbamate functionality provides hydrogen bond acceptor capabilities through its carbonyl oxygen, potentially enabling additional interactions with receptor binding sites. This group also influences the electronic properties of the adjacent nitrogen atom, affecting its basicity and hydrogen bonding characteristics.
Current Research and Future Perspectives
Recent Developments
Recent research on (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate has focused on exploring its potential applications in medicinal chemistry and pharmaceutical development. The compound's presence in chemical databases such as PubChem, with entries updated as recently as March and April 2025, indicates ongoing interest in this structural class .
The development of various salt forms, including the hydrochloride and potentially dihydrochloride derivatives, suggests efforts to optimize the compound's physicochemical properties for specific applications. These modifications can significantly influence solubility, stability, and bioavailability, which are critical parameters for pharmaceutical development .
Structure-activity relationship studies likely involve the synthesis and evaluation of structural analogs to identify the key features responsible for biological activity. Such studies would involve systematic modifications of the core structure to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Methodology Advances
Advances in synthetic methodology relevant to the preparation of (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate include improved methods for stereoselective synthesis and more efficient routes to complex heterocyclic structures. These methodological developments enable the preparation of the compound and its analogs with high stereochemical purity and in sufficient quantities for comprehensive evaluation.
Modern approaches to the synthesis of stereochemically defined pyrrolidine derivatives often employ asymmetric catalysis, stereoselective reductions, or enzymatic methods. These techniques can provide access to the desired R-enantiomer with high enantiomeric excess, avoiding the need for resolution of racemic mixtures.
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